molecular formula C15H12ClN3 B2654613 4-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine CAS No. 324008-92-6

4-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine

Cat. No. B2654613
CAS RN: 324008-92-6
M. Wt: 269.73
InChI Key: BHBGGHCMFRKDHY-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine, also known as 3-chlorophenyl-1-phenylpyrazole-5-ylamine, is a chemical compound of the pyrazole family. It is a colorless, crystalline solid with a molecular weight of 253.64 g/mol. It has a melting point of 153-154 °C and is soluble in ethanol and methanol. It is used in a variety of scientific research applications, such as drug synthesis, biochemical studies, and pharmacological studies.

Scientific Research Applications

Molecular Reporters and Detection Modes

One study focuses on the development of simple and efficient molecular reporters, utilizing derivatives of pyrazoline compounds for multimodal signaling of chemical analytes. This research demonstrates the potential of these compounds in creating functional dyes for detection applications, highlighting their responsiveness to different chemical stimuli through changes in spectral band positions or intensities (Rurack & Bricks, 2001).

Structural Characterization and Antimicrobial Studies

Another area of application involves the synthesis and structural characterization of isostructural thiazole derivatives. These studies offer insights into the molecular structure of such compounds and explore their antimicrobial properties. The research presents a comprehensive analysis, including single crystal diffraction to determine structure, and highlights the antimicrobial potential of these compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Quantum Chemical Calculations and Biological Activity

Further, the use of quantum chemical calculations to analyze the molecular structure, spectroscopic data, and biological effects of pyrazoline derivatives has been documented. These studies delve into the optimization of molecular geometry, vibrational spectra analysis, and the prediction of molecular docking results, offering a pathway to understanding the biological impact of these compounds (Viji et al., 2020).

Anticancer and Antimicrobial Activity

The exploration of pyrazoline derivatives for their potential anticancer and antimicrobial activities is another significant area of research. Studies have synthesized various derivatives and evaluated their in vitro activities against different microbial strains and cancer cell lines, demonstrating the therapeutic potential of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

4-(3-chlorophenyl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-12-6-4-5-11(9-12)14-10-18-19(15(14)17)13-7-2-1-3-8-13/h1-10H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBGGHCMFRKDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324388
Record name 4-(3-chlorophenyl)-2-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Chlorophenyl)-2-phenylpyrazol-3-amine

CAS RN

324008-92-6
Record name 4-(3-chlorophenyl)-2-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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